Flavokawain A Flavokawain A Flavokawain A is a member of chalcones.
2'-Hydroxy-4,4',6'-trimethoxychalcone is a natural product found in Boesenbergia rotunda, Vitex quinata, and other organisms with data available.
See also: Piper methysticum root (part of).
Brand Name: Vulcanchem
CAS No.: 3420-72-2
VCID: VC21317732
InChI: InChI=1S/C18H18O5/c1-21-13-7-4-12(5-8-13)6-9-15(19)18-16(20)10-14(22-2)11-17(18)23-3/h4-11,20H,1-3H3/b9-6+
SMILES: COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O
Molecular Formula: C18H18O5
Molecular Weight: 314.3 g/mol

Flavokawain A

CAS No.: 3420-72-2

Cat. No.: VC21317732

Molecular Formula: C18H18O5

Molecular Weight: 314.3 g/mol

* For research use only. Not for human or veterinary use.

Flavokawain A - 3420-72-2

CAS No. 3420-72-2
Molecular Formula C18H18O5
Molecular Weight 314.3 g/mol
IUPAC Name (E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Standard InChI InChI=1S/C18H18O5/c1-21-13-7-4-12(5-8-13)6-9-15(19)18-16(20)10-14(22-2)11-17(18)23-3/h4-11,20H,1-3H3/b9-6+
Standard InChI Key CGIBCVBDFUTMPT-RMKNXTFCSA-N
Isomeric SMILES COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2OC)OC)O
SMILES COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O
Canonical SMILES COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O
Melting Point 113 °C

Chemical Properties and Structure of Flavokawain A

Flavokawain A is characterized by the molecular formula C₁₈H₂₀O₅ and a molecular weight of 316.3 g/mol . The compound is also known by several synonyms including Flavokawine A and 1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxyphenyl)propan-1-one . The IUPAC name for the compound is 1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxyphenyl)propan-1-one .

Physical and Chemical Characteristics

The chemical structure of Flavokawain A contains several key functional groups that contribute to its biological activities. These include:

  • A phenyl ring with methoxy substituents

  • A hydroxyl group that participates in hydrogen bonding

  • A propan-1-one linker between aromatic rings

  • Multiple methoxy groups that affect lipophilicity

Structural Properties of Flavokawain A

PropertyValueReference
Molecular FormulaC₁₈H₂₀O₅
Molecular Weight316.3 g/mol
XLogP3-AA3.6
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count5
Rotatable Bond Count7
Exact Mass316.13107373 Da

Anticancer Properties of Flavokawain A

Flavokawain A has demonstrated significant anticancer activities against multiple cancer types, with particularly notable effects on bladder cancer and breast cancer cells.

Effects on Bladder Cancer

Flavokawain A exhibits strong antiproliferative and apoptotic effects in human bladder cancer cells . Research has shown that it significantly inhibits the growth of bladder tumor cells both in vitro and in vivo. In a nude mice model, Flavokawain A demonstrated a 57% inhibition of bladder tumor growth . The compound has been identified as a natural inhibitor of protein arginine methyltransferase 5 (PRMT5) in bladder cancer, suggesting a specific molecular target for its anticancer effects .

Effects on Breast Cancer

Studies have revealed that Flavokawain A induces apoptosis in both MCF-7 and MDA-MB231 breast cancer cell lines in a dose-dependent manner . Interestingly, the compound demonstrates selective cell cycle arrest patterns depending on the p53 status of the cells. In MDA-MB231 cells (p53 mutant), Flavokawain A induces a G2/M arrest, while in MCF-7 cells (p53 wild-type), it causes a G1 arrest . This suggests that Flavokawain A's anti-cancer activity may be influenced by the p53 status of cancer cells.

Additionally, Flavokawain A has been shown to inhibit the metastatic process in breast cancer cells. It effectively halts migration and invasion processes in the highly metastatic MDA-MB231 cell line and inhibits angiogenesis, a critical process for tumor progression .

Molecular Mechanisms of Flavokawain A

The anticancer effects of Flavokawain A are mediated through multiple molecular mechanisms, primarily focusing on apoptotic pathways and cell cycle regulation.

Apoptotic Pathways

Flavokawain A predominantly induces apoptosis through the intrinsic mitochondrial pathway . In bladder cancer cells, it causes:

  • Significant loss of mitochondrial membrane potential

  • Release of cytochrome c into the cytosol

  • Time-dependent decrease in anti-apoptotic Bcl-x(L) protein

  • Decreased association of Bcl-x(L) to pro-apoptotic Bax

  • Increase in the active form of Bax protein

Studies using Bax knockout primary mouse embryo fibroblasts and a Bax inhibitor peptide demonstrated that Bax protein is at least partially required for the apoptotic effect of Flavokawain A . This confirms the central role of the mitochondrial pathway in Flavokawain A-induced cell death.

Regulation of Apoptosis Inhibitors

A particularly important aspect of Flavokawain A's anticancer activity is its ability to down-regulate expression of apoptosis inhibitors. Specifically, it reduces the expression of:

  • X-linked inhibitor of apoptosis (XIAP)

  • Survivin

Both XIAP and survivin are key factors responsible for apoptosis resistance and are frequently overexpressed in bladder tumors. By targeting these anti-apoptotic proteins, Flavokawain A may have dual efficacy in preferentially inducing apoptosis in bladder tumors .

Cell Cycle Regulation

The cell cycle effects of Flavokawain A appear to be dependent on the genetic characteristics of the cancer cells, particularly p53 status:

Cancer Cell Linep53 StatusCell Cycle EffectReference
MDA-MB231Mutant p53G2/M arrest
MCF-7Wild-type p53G1 arrest

This differential effect suggests that Flavokawain A interacts with cell cycle regulatory mechanisms in a context-dependent manner.

Immunomodulatory Effects of Flavokawain A

Effects on Immune Cell Populations

Flavokawain A has been shown to increase T cell populations, including:

  • T helper 1 (Th1) cells

  • Cytotoxic T lymphocytes (CTLs)

  • Natural killer (NK) cells

These effects suggest that Flavokawain A may enhance antitumor immunity by stimulating cell-mediated immune responses. In studies using Balb/c mice, Flavokawain A raised the population of T cell subsets without significantly altering levels of serum biochemical parameters .

Cytokine Regulation

Flavokawain A treatment elevates the levels of key immunomodulatory cytokines in serum, including:

  • Interleukin-2 (IL-2)

  • Tumor necrosis factor-alpha (TNF-α)

  • Interferon-gamma (IFN-γ)

These cytokines play essential roles in the activation and regulation of immune responses, particularly cell-mediated immunity that is crucial for anticancer effects.

Immune System Enhancement

In murine models, Flavokawain A has been observed to stimulate splenocyte proliferation, contributing to enhanced immune system function . This property, combined with its effects on T cell populations and cytokine production, suggests that Flavokawain A could serve as a potential immune-modulator drug without causing significant toxicity .

Anti-inflammatory Properties of Flavokawain A

Inflammation plays a critical role in cancer development and progression. Flavokawain A has demonstrated notable anti-inflammatory effects that may contribute to its anticancer activities.

Reduction of Pro-inflammatory Mediators

In cancer-challenged mice, Flavokawain A treatment significantly reduced the levels of major pro-inflammatory mediators, including:

  • Nitric oxide (NO)

  • Inducible nitric oxide synthase (iNOS)

  • Nuclear factor-kappa B (NF-κB)

  • Intercellular adhesion molecule (ICAM)

  • Cyclooxygenase-2 (COX-2)

These effects suggest that Flavokawain A may prevent the inflammatory process in cancer-prone microenvironments, potentially inhibiting inflammation-associated cancer progression.

Future Perspectives for Flavokawain A Research

Flavokawain A represents a promising natural compound with diverse biological activities that warrant further investigation.

Research Gaps and Future Directions

Several research gaps remain to be addressed:

  • Comprehensive toxicological evaluation in diverse animal models

  • Investigation of pharmacokinetics and bioavailability

  • Development of effective delivery systems to enhance bioavailability

  • Exploration of synergistic effects with established cancer therapies

  • Clinical studies to translate preclinical findings

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator